[Methyl(phenyl)amino]acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36602-08-1 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(N-methylanilino)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,8H2,1H3 |
InChI Key |
ANIQVHCSNGQMPG-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C1=CC=CC=C1 |
Canonical SMILES |
CN(CC#N)C1=CC=CC=C1 |
Other CAS No. |
36602-08-1 |
Origin of Product |
United States |
Applications As a Synthetic Intermediate and Building Block
Precursor for Complex Nitrogen-Containing Molecules
The bifunctional nature of [Methyl(phenyl)amino]acetonitrile makes it an ideal starting material for constructing intricate molecules that feature nitrogen atoms, which are prevalent in pharmaceuticals and biologically active compounds.
The reactivity of the nitrile group in α-aminonitriles like this compound allows for their use in the synthesis of nitrogen-containing heterocycles. The general strategy involves the reaction of the nitrile with a nucleophile, which can be followed by an intramolecular cyclization involving the amino portion of the molecule or other introduced functionalities.
For instance, α-aminonitriles can react with aminothiols, such as cysteine, in a process that leads to the formation of five or six-membered heterocyclic rings. The reaction is initiated by the nucleophilic attack of the thiol group on the electrophilic carbon of the nitrile. This forms a thioimidate intermediate, which can then undergo intramolecular cyclization. This type of reaction highlights a pathway where α-aminonitriles serve as precursors to dipeptides and heterocyclic systems under plausible prebiotic conditions. While this specific reaction is demonstrated with primary aminonitriles, the underlying principle of using the nitrile as an electrophilic site for cyclization precursors is a key application for this class of compounds.
A significant application of this compound is its role as a precursor to vicinal diamines. The nitrile group can be chemically reduced to a primary amine, yielding N¹-methyl-N¹-phenylethane-1,2-diamine. This transformation is a reliable method for producing 1,2-diamine structures, which are important ligands in coordination chemistry and building blocks for pharmaceuticals. The reduction can be achieved through several standard methods, including catalytic hydrogenation or the use of potent hydride reducing agents.
Catalytic hydrogenation typically involves reacting the aminonitrile with hydrogen gas under pressure in the presence of a metal catalyst. Raney Nickel is a commonly used catalyst for this purpose, often requiring elevated temperature and pressure in a solvent like ethanol. Alternatively, chemical reduction using strong hydride reagents such as Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent provides a powerful, non-catalytic method for converting nitriles to primary amines chemistrysteps.comlibretexts.orgyoutube.com. Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles unless special conditions or additives are used libretexts.orgyoutube.com.
| Method | Reagent(s) | Typical Solvent | General Conditions | Product |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol or Methanol (B129727) | 50-100°C, 50-100 atm H₂ | N¹-methyl-N¹-phenylethane-1,2-diamine |
| Chemical Reduction | Lithium aluminum hydride (LiAlH₄), followed by H₂O workup | Diethyl ether or THF | Reflux, anhydrous conditions | N¹-methyl-N¹-phenylethane-1,2-diamine |
α-Aminonitriles are recognized as valuable intermediates in the synthesis of complex natural products, particularly alkaloids nih.govacs.orgacs.orgresearchgate.netresearchgate.net. They can function as masked iminium ions or as precursors to α-amino carbanions, enabling key bond formations in the construction of alkaloid skeletons nih.govacs.orgacs.org.
A prominent example of this utility is in the synthesis of tetrahydroisoquinoline (THIQ) alkaloids nih.govacs.org. In these synthetic routes, a more complex α-aminonitrile, often derived from a THIQ core structure, is deprotonated to form a nucleophilic carbanion. This carbanion is then alkylated, introducing a key substituent at the C1 position of the isoquinoline ring system. The nitrile group is subsequently removed or transformed to complete the synthesis. For example, the synthesis of alkaloids such as (+)-salsolidine and (-)-xylopinine has been accomplished using the alkylation of an α-aminonitrile intermediate as the key strategic step to build the carbon framework nih.govacs.orgresearchgate.net. This methodology demonstrates the power of using the aminonitrile functional group to facilitate the construction of the core structures of biologically active alkaloids acs.orgresearchgate.net.
Role in Carbon-Carbon Bond Formation
Beyond serving as a nitrogen source, this compound is a useful reagent for constructing new carbon-carbon bonds, a fundamental operation in organic synthesis.
The hydrogen atom on the carbon alpha to the nitrile group in this compound is acidic due to the electron-withdrawing nature of the adjacent cyano group. This allows for its removal by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a stabilized α-amino carbanion nih.govacs.orgacs.org. This carbanion is a potent nucleophile that can react with various electrophiles in a highly regioselective manner, forming a new carbon-carbon bond exclusively at the α-position nih.gov.
This reaction has been demonstrated effectively in the synthesis of tetrahydroisoquinoline alkaloids, where the lithiation of an α-aminonitrile at low temperatures (e.g., -80 °C) in a solvent like tetrahydrofuran (THF) produces a stable α-amino carbanion acs.orgacs.orgresearchgate.net. This nucleophile can then be condensed with a wide range of alkyl halides and other electrophiles to form quaternary α-aminonitriles nih.govacs.org. The nitrile group can later be subjected to reductive decyanation, for instance with sodium borohydride (NaBH₄), to yield the final alkylated product nih.govacs.orgacs.org.
| Electrophile | Base/Solvent | Resulting Structure Type | Reference |
| Methyl iodide | LDA / THF | Quaternary α-aminonitrile with α-methyl group | nih.govacs.org |
| Ethyl iodide | LDA / THF | Quaternary α-aminonitrile with α-ethyl group | nih.govacs.org |
| Benzyl bromide | LDA / THF | Quaternary α-aminonitrile with α-benzyl group | nih.govacs.org |
| 3,4-Dimethoxybenzyl bromide | LDA / THF | Quaternary α-aminonitrile with substituted benzyl group | nih.govacs.org |
The application of this compound or closely related α-aminonitriles in reactions specifically defined as "carbocyanation reactions" is not extensively documented in the surveyed scientific literature. This term typically implies the addition of both a carbon-based group and a cyano group across a multiple bond. While α-aminonitriles are widely used in cyanation and C-C bond-forming reactions separately, their combined use in a formal carbocyanation process is not a commonly reported transformation for this specific class of compounds.
Functionalization and Derivatization Strategies
A comprehensive review of available scientific literature indicates a significant gap in the documented chemical modifications of the side chains of this compound. The primary routes of reactivity for analogous compounds, such as arylacetonitriles, typically involve the deprotonation of the α-carbon (the carbon atom adjacent to the nitrile group) to form a carbanion, which can then act as a nucleophile.
In theory, the methylene (-CH₂) group in this compound is positioned alpha to the electron-withdrawing nitrile (-CN) group. This positioning renders the protons on the methylene group acidic, making them susceptible to removal by a strong base. The resulting carbanion could potentially react with various electrophiles, leading to the introduction of new substituents at the α-position. This general strategy, known as α-alkylation or α-acylation, is a common method for the functionalization of nitriles.
However, no specific examples of such reactions have been reported for this compound. The presence of the N-methyl-N-phenylamino substituent on the α-carbon introduces electronic and steric factors that differ from simpler arylacetonitriles. These factors may influence the acidity of the α-protons and the stability and reactivity of the corresponding carbanion, potentially complicating or preventing standard α-functionalization reactions.
The table below outlines hypothetical derivatization reactions based on the general principles of α-alkylation of nitriles. It is crucial to note that these are theoretical pathways and have not been experimentally validated for this compound according to the available literature.
| Reactant | Reagent(s) | Hypothetical Product | Reaction Type |
| This compound | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkyl-[Methyl(phenyl)amino]acetonitrile | α-Alkylation |
| This compound | 1. Strong Base (e.g., LDA) 2. Acyl Halide (RCO-X) | α-Acyl-[Methyl(phenyl)amino]acetonitrile | α-Acylation |
Due to the lack of specific research on the side-chain modification of this compound, a detailed discussion of diversification strategies with supporting data is not possible at this time. Further experimental investigation is required to explore and establish viable methods for the functionalization of this compound.
Advanced Characterization and Computational Studies
Spectroscopic Analysis in Mechanistic Elucidation and Conformational Studies
Spectroscopic techniques are pivotal in understanding the structure, dynamics, and reaction pathways of [Methyl(phenyl)amino]acetonitrile.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including dynamic NMR and Nuclear Overhauser Effect Spectroscopy (NOESY), offers profound insights into the conformational dynamics and spatial relationships of atoms within this compound and its derivatives.
2D NOESY experiments are instrumental in determining the through-space proximity of protons, which helps in confirming the three-dimensional structure of molecules in solution. researchgate.netresearchgate.net For example, a NOESY spectrum can reveal interactions between the methyl protons and the phenyl ring protons, providing information about the preferred conformation of the methylamino group relative to the phenyl ring. researchgate.net In a study on a tripeptide, NOESY was used to identify connectivities between different spin systems based on through-space interactions, which is crucial for structural confirmation. acs.org
| NMR Technique | Application to this compound (Hypothetical/Analog-based) | Key Findings from Analogs |
| Dynamic NMR | Investigation of rotational barriers around the C-N bonds and conformational exchange. | In related N-substituted morpholines, energy barriers for ring inversion were determined. researchgate.net |
| NOESY | Determination of the spatial arrangement of the methyl and phenyl groups. | In related systems, NOESY confirms the proximity of specific protons, aiding in 3D structure elucidation in solution. researchgate.net |
Mass spectrometry (MS) is a powerful tool for real-time monitoring of the synthesis of this compound and for confirming the identity of the final product. Techniques like Electrospray Ionization (ESI-MS) are particularly effective for these purposes. waters.comnih.govwaters.com
In-situ reaction monitoring using MS allows for the continuous tracking of reactants, intermediates, and products, providing valuable kinetic and mechanistic insights. waters.com For example, monitoring the synthesis of related aminonitrile compounds can be achieved by observing the consumption of starting materials and the emergence of the product ion at its specific mass-to-charge ratio (m/z). nih.govnih.gov The molecular weight of this compound is 146.19 g/mol , and its protonated molecule [M+H]⁺ would be expected at m/z 147.19. acs.org
High-resolution mass spectrometry (HRMS) is employed for the precise mass determination of the product, which serves as a definitive confirmation of its elemental composition. waters.com Tandem mass spectrometry (MS/MS) can further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions, which provides characteristic fragmentation patterns. waters.com For N-methylated amino acids, a related class of compounds, ESI-MS/MS analysis reveals characteristic losses, such as water and carbon monoxide from the protonated molecule, and the formation of immonium ions. waters.com
| Mass Spectrometry Technique | Application | Expected m/z for this compound |
| ESI-MS | Reaction Monitoring & Product Confirmation | [M+H]⁺ = 147.19 |
| HRMS | Exact Mass Determination | C₉H₁₀N₂ + H⁺ = 147.0898 |
| MS/MS | Structural Elucidation | Fragmentation of m/z 147.19 to yield characteristic daughter ions. |
X-ray Crystallographic Analysis of this compound and Derivatives
While the specific crystal structure of this compound is not publicly documented, X-ray crystallographic studies of its derivatives provide valuable information on molecular conformation, packing, and intermolecular interactions.
X-ray diffraction analysis of derivatives reveals key structural features. For instance, in a derivative of a 2-sulfenylindole, which shares some structural similarities, the crystal structure was confirmed by single-crystal X-ray analysis. wikipedia.org In another example, the crystal structure of hexaferrocenylbenzene, which contains substituted phenyl rings, shows that the cyclopentadienyl (B1206354) ligands are not co-planar with the benzene (B151609) core due to steric crowding. mdpi.com Such studies on derivatives of this compound would likely show a non-planar conformation, with the methylaminoacetonitrile (B1294837) group adopting a specific orientation relative to the phenyl ring to minimize steric hindrance. The packing of molecules in the crystal lattice is dictated by the need to optimize intermolecular forces.
Theoretical and Computational Chemistry
Theoretical and computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental data and to predict the properties of this compound.
DFT calculations can provide optimized geometries, electronic structures, and spectroscopic properties. The computed properties for this compound available on PubChem include its molecular weight, XLogP3, and polar surface area. acs.org In studies of similar molecules, DFT calculations at the B3LYP level of theory have been used to determine bond lengths, bond angles, and Mulliken atomic charges. nih.gov Such calculations for this compound would reveal the distribution of electron density, with the nitrogen atoms and the nitrile carbon being key sites of interest.
Computational analysis can also predict the reactivity of the molecule. For example, the reactivity of a cationic iminoborane was unraveled through computational studies, which laid the foundation for building new organoboron species. For this compound, computational methods could be used to study its susceptibility to nucleophilic or electrophilic attack and to explore potential reaction mechanisms.
| Computed Property | Value | Significance |
| Molecular Weight | 146.19 g/mol acs.org | Fundamental property for stoichiometric calculations and mass spectrometry. |
| XLogP3 | 1.8 acs.org | A measure of lipophilicity, important for understanding solubility and biological interactions. |
| Polar Surface Area | 27 Ų acs.org | Relates to the molecule's ability to form hydrogen bonds and its transport properties. |
| DFT Calculated Geometry | (Not available) | Would provide precise bond lengths, bond angles, and dihedral angles. |
| DFT Calculated Reactivity | (Not available) | Would identify electrophilic and nucleophilic sites and predict reaction pathways. |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like this compound. DFT calculations allow for the prediction of various molecular properties, including optimized geometries, spectroscopic signatures, and electronic charge distributions. These computational approaches complement experimental data, providing a deeper understanding of the molecule's behavior at the atomic level.
Different DFT functionals and basis sets can be employed to calculate the properties of this compound. For instance, functionals like B3LYP and M06-2X, paired with basis sets such as 6-311++G(d,p) and TZVP, are commonly used for geometry optimization and energy calculations. nih.govnih.govresearchgate.net The choice of functional and basis set can influence the accuracy of the predicted properties, and it is often necessary to benchmark the results against experimental data where available. nih.govresearchgate.net
One of the key applications of DFT is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govresearchgate.net By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, it is possible to predict the 1H and 13C NMR spectra. These predicted spectra can then be compared with experimental spectra to confirm the molecular structure and assign the observed signals to specific atoms within the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for such calculations. nih.govresearchgate.net Studies have shown that the accuracy of predicted NMR chemical shifts can depend on the level of theory used for both geometry optimization and the NMR calculation itself. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis is another valuable technique that can be performed using DFT results. NBO analysis provides insights into the electronic structure by describing the bonding in terms of localized orbitals. This can reveal information about orbital interactions and charge distribution within the this compound molecule. nih.gov Furthermore, DFT calculations can be used to determine various computed properties, which are summarized in the table below. nih.gov
Table 1: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 146.19 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 146.084398327 Da |
| Monoisotopic Mass | 146.084398327 Da |
| Topological Polar Surface Area | 27 Ų |
| Heavy Atom Count | 11 |
| Formal Charge | 0 |
This data is computed by PubChem. nih.gov
Mechanistic Pathway Predictions and Energy Profiles
Computational chemistry, particularly DFT, plays a crucial role in elucidating the potential mechanistic pathways of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers. This information is vital for understanding reaction kinetics and predicting the feasibility of different pathways.
For example, in reactions where this compound might act as a reactant, DFT calculations can be used to model the interaction with other reagents and catalysts. The energy profile of the reaction can be constructed by calculating the energies of the reactants, transition states, and products. The height of the energy barrier (activation energy) determines the rate of the reaction, with lower barriers indicating faster reactions. acs.org
The solvent environment can significantly influence reaction mechanisms and energy profiles. Therefore, computational models often incorporate solvent effects, either implicitly using continuum solvation models or explicitly by including solvent molecules in the calculation. nih.gov For instance, the relative stability of different tautomers or conformers of a molecule can change in different solvents, which in turn can affect the preferred reaction pathway. nih.gov
In the context of radical reactions, DFT can be used to predict the stability of radical intermediates and the energy barriers for their formation. acs.org This is particularly relevant for understanding photochemical or redox-initiated reactions where radical species may be involved. The calculated energy profiles can help to explain experimental observations, such as product distributions and reaction yields. acs.org
Reactivity and Stability Predictions
Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These descriptors offer a general overview of the molecule's reactivity. For instance, a small HOMO-LUMO gap often suggests higher reactivity.
Local reactivity can be assessed using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. nih.gov By analyzing the Fukui functions, one can predict which atoms in this compound are most susceptible to reaction. This site selectivity is crucial for understanding and predicting the outcome of chemical transformations. nih.gov
The stability of this compound can be evaluated by calculating its thermodynamic properties, such as the Gibbs free energy of formation. Comparing the energies of different isomers or conformers allows for the identification of the most stable structure. nih.gov Furthermore, the stability of the molecule can be assessed in relation to potential decomposition pathways. By calculating the energy barriers for these pathways, it is possible to estimate the molecule's kinetic stability.
The electrostatic potential (ESP) map is another useful tool for predicting reactivity. nih.gov It provides a visual representation of the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These regions are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.gov
Future Directions and Emerging Research Areas for N Substituted α Aminonitriles
Development of Novel and Sustainable Synthetic Methodologies
A primary objective in modern organic synthesis is the development of environmentally benign and efficient chemical processes. For N-substituted α-aminonitriles, research is actively pursuing greener alternatives to the classical Strecker reaction, which often employs toxic cyanide sources and volatile organic solvents. nih.govnih.gov
Green and Solvent-Free Approaches: A significant trend is the move towards aqueous or solvent-free reaction conditions. Indium powder in water has been demonstrated as a highly effective catalyst for the one-pot, three-component synthesis of α-aminonitriles, offering excellent yields and a rapid reaction profile. nih.govnih.gov Similarly, β-cyclodextrin has been used as a biomimetic catalyst in water, affording quantitative yields and allowing for catalyst recycling. organic-chemistry.org Solvent-free methodologies are also gaining prominence. Catalysis by sulfated polyborate or simply the amine reactant itself can facilitate the Strecker reaction under neat conditions, often at room temperature, leading to almost quantitative yields in minutes. organic-chemistry.orgmdpi.comresearchgate.net Mechanochemical approaches, such as ball-milling, represent another solvent-free strategy for conducting the Strecker reaction. mdpi.com
Alternative Cyanide Sources and Greener Catalysts: To mitigate the hazards associated with hydrogen cyanide and its salts, researchers are exploring less toxic cyanide surrogates. Recent developments include the use of potassium thiocyanate, which releases cyanide units upon S-oxidation in aqueous, catalyst-free conditions. organic-chemistry.org A particularly innovative approach involves using α-amino acids as a source of hydrogen cyanide (HCN). rsc.orgresearchgate.net For instance, glycine (B1666218) can directly yield HCN upon oxidation, while other α-amino acids are first converted to their corresponding nitriles. rsc.org
The design of reusable and eco-friendly catalysts is another key area. Environmentally green catalysts such as EPZG, a clay-supported ferric chloride, have been used for efficient, solvent-free synthesis. derpharmachemica.com Metal-organic frameworks (MOFs), like Cr-MIL-101-SO₃H, which possess both Lewis and Brønsted acidic sites, have been shown to be highly effective under solvent-free conditions, even at low catalyst loadings. acs.org
Table 1: Comparison of Sustainable Synthetic Methods for α-Aminonitriles
| Methodology | Catalyst/Reagent | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Aqueous Synthesis | Indium Powder | Water, Room Temp. | Environmentally benign, high efficiency. | nih.gov |
| Biomimetic Catalysis | β-Cyclodextrin | Water, Room Temp. | Quantitative yields, catalyst is recyclable. | organic-chemistry.org |
| Solvent-Free Synthesis | Sulfated Polyborate | Solvent-free, Room Temp. | Excellent yields (up to 99%), reusable catalyst. | mdpi.com |
| Mechanochemistry | - | Ball-milling | Avoids bulk solvents, efficient. | mdpi.com |
| MOF Catalysis | Cr-MIL-101-SO₃H | Solvent-free, Room Temp. | Low catalyst loading, reusable, high efficiency. | acs.org |
| Alternative Cyanide Source | Potassium Thiocyanate | Aqueous solution | Avoids highly toxic cyanide reagents. | organic-chemistry.org |
Exploration of New Reactivity Modes and Transformations
Beyond their traditional role as amino acid precursors, emerging research seeks to unlock new modes of reactivity for N-substituted α-aminonitriles, thereby expanding their synthetic potential.
Umpolung Reactivity: A significant area of exploration is the concept of "umpolung" or polarity reversal. rsc.org The typical reactivity of an imine involves nucleophilic attack at the carbon atom. However, researchers have developed methods to reverse this polarity. The N-alkylation of α-iminonitriles with Grignard reagents is a key example of an umpolung reaction, affording N-alkylated α-aminonitriles in good yields. rsc.orgrsc.orgresearchgate.net This strategy effectively reverses the polarity at the imine nitrogen, allowing it to react as a nucleophile. rsc.org This concept has been extended to the umpolung of the tertiary amide carbonyl group through catalytic reductive stannylation, showcasing a broader trend in amine synthesis. nih.gov
Acyl Anion Equivalents and Other Transformations: Deprotonated α-aminonitriles can function as stabilized α-aminocarbanions or acyl anion equivalents. uni-mainz.de This reactivity allows for the formation of carbon-carbon bonds at the α-position, providing access to a wide range of branched amines and heterocyclic structures, including complex benzylisoquinoline alkaloids. uni-mainz.de Other novel transformations are also being investigated. For example, α-aminonitriles can react with aminothiols like cysteine in a process that may have been relevant to prebiotic chemistry, leading to the formation of thiol-containing dipeptides and heterocycles such as imidazoles. nih.gov Furthermore, the nitrile group itself can be transformed; for instance, α-aminonitriles have been smoothly converted into the corresponding α-aminoacetamides without loss of stereochemical integrity. rsc.org
Advanced Catalysis for Selective Synthesis
The control of stereochemistry is a central challenge in modern synthesis. For α-aminonitriles, the development of advanced catalytic systems for the enantioselective Strecker reaction and related transformations is a major focus.
Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-aminonitriles. mdpi.com Chiral organocatalysts, which are metal-free small organic molecules, can effectively induce high levels of enantioselectivity. rsc.org
Brønsted Acids: Chiral phosphoric acids, derived from BINOL, have been successfully used to catalyze reactions like the Friedel-Crafts reaction of N-Boc-protected imines with indoles, yielding quaternary α-amino acids with high enantioselectivity (up to 98:2 er). acs.org
Hydrogen-Bond Donors: Chiral thiourea (B124793) derivatives are another class of organocatalysts that activate imines through hydrogen bonding, facilitating the enantioselective addition of cyanide. mdpi.com
Recyclable Catalysts: Researchers have developed recyclable chiral amide-based organocatalysts that provide desired α-aminonitriles in high yields and with excellent enantiomeric excesses (ee up to 99%). mdpi.com
Metal-Based and Other Catalytic Systems: While organocatalysis is prominent, metal-based catalysts continue to be refined for specific applications. Transition metal catalysts (e.g., Fe, Cu, Ru) are often employed in oxidative cyanation reactions, which provide an alternative route to α-aminonitriles via C-H bond functionalization. mdpi.com Lewis acids such as titanium(IV) complexes can be paired with chiral ligands to achieve highly enantioselective cyanation of imines, producing aminonitriles in quantitative yields and up to 98% ee in very short reaction times. organic-chemistry.org Phase-transfer catalysis, using chiral ammonium (B1175870) salts, offers another strategy for achieving asymmetric synthesis. rsc.org
Table 2: Selected Advanced Catalysts for Asymmetric α-Aminonitrile Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Outcome | Reference |
|---|---|---|---|---|
| Organocatalyst (Brønsted Acid) | Chiral Phosphoric Acid (TRIP) | Friedel-Crafts Reaction | Quaternary α-amino acids, up to 98:2 er. | acs.org |
| Organocatalyst (H-Bond Donor) | Chiral Amide-based Catalyst | Asymmetric Strecker Reaction | High yields, up to 99% ee, recyclable. | mdpi.com |
| Lewis Acid Catalysis | Titanium(IV) + N-salicyl-β-aminoalcohol | Enantioselective Cyanation | Quantitative yield, up to 98% ee. | organic-chemistry.org |
| Organocatalyst (BINOL-based) | 3,3′-Diiodine-substituted BINOL | Asymmetric Strecker Reaction | Excellent yields and efficiency. | mdpi.com |
| Phase-Transfer Catalysis | Chiral Polyether | Asymmetric Strecker Reaction | Effective for N-Boc-protected α-aminonitriles. | rsc.org |
Integration in Complex Molecule Synthesis and Natural Product Chemistry
The ultimate goal of developing new methods and understanding the reactivity of N-substituted α-aminonitriles is to apply them as building blocks in the synthesis of valuable, complex molecules. researchgate.net
Precursors to Bioactive Molecules: α-Aminonitriles are well-established precursors to both natural and non-natural α-amino acids, the fundamental building blocks of life. acs.orgwikipedia.org The ability to synthesize non-canonical amino acids (ncAAs) in an enantiopure form is particularly valuable for medicinal chemistry and chemical biology, as their incorporation into peptides can lead to enhanced biological activity and improved properties. rsc.org A notable application is the synthesis of N-acylated α-aminonitriles, which are a known class of mechanism-based inhibitors for serine and cysteine proteases, making them important targets for drug discovery. acs.orgnih.gov
Synthesis of Natural Products and Heterocycles: The versatility of α-aminonitriles makes them powerful intermediates in the total synthesis of natural products. researchgate.net Their varied reactivity modes allow for their use in constructing complex scaffolds. For example, deprotonated α-aminonitriles have been key intermediates in the synthesis of alkaloids like (±)-crispine A and the tetraponerine ant venoms. researchgate.net The Fukuyama total synthesis of ecteinascidin 743, a potent anticancer marine natural product, also prominently features an α-aminonitrile intermediate. researchgate.net These examples highlight how the chemistry of α-aminonitriles provides access to a diverse range of complex molecular architectures that would be difficult to obtain otherwise. uni-mainz.deresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
